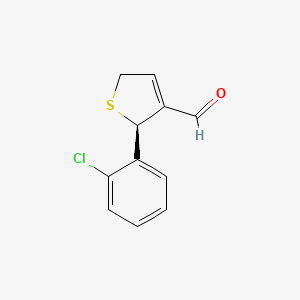
(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with a thiophene derivative in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: 2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid.
Reduction: 2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-(2-Bromophenyl)-2,5-dihydrothiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.
2-(2-Chlorophenyl)-3-thiophenecarboxaldehyde: Similar but with a different position of the aldehyde group.
Uniqueness
(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the chlorophenyl and aldehyde groups provides versatility in synthetic chemistry and potential biological activity.
Properties
Molecular Formula |
C11H9ClOS |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H9ClOS/c12-10-4-2-1-3-9(10)11-8(7-13)5-6-14-11/h1-5,7,11H,6H2/t11-/m0/s1 |
InChI Key |
QAENQZWLPYZECK-NSHDSACASA-N |
Isomeric SMILES |
C1C=C([C@H](S1)C2=CC=CC=C2Cl)C=O |
Canonical SMILES |
C1C=C(C(S1)C2=CC=CC=C2Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



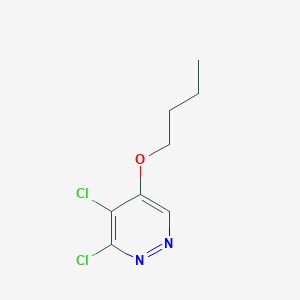
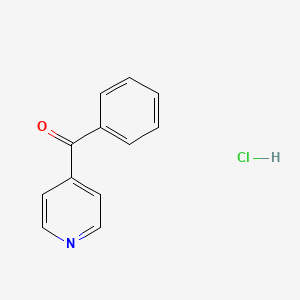
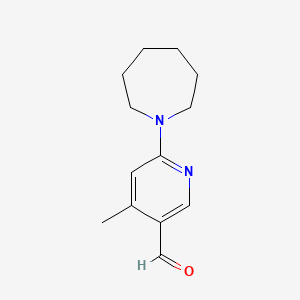


![Boronic acid, [2-(1-pyrrolidinylazo)phenyl]-](/img/structure/B11885382.png)


![2-(1-Chloroethyl)-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11885403.png)
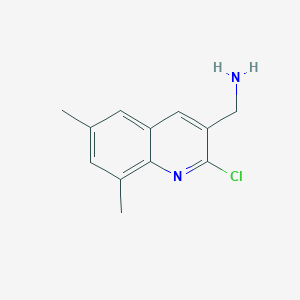

![3-Ethyl-2-methylbenzo[f][1,7]naphthyridine](/img/structure/B11885432.png)

